Bromoethane-1,1,2,2-d4 (CHD2CD2Br) is a highly specialized, partially deuterated alkyl halide utilized primarily as a precision isotopic probe in physical chemistry, vibrational spectroscopy, and regiospecific organic synthesis . Unlike fully deuterated or unlabeled bromoethane, this specific isotopologue features a fully deuterated alpha-carbon and a beta-carbon containing exactly one proton and two deuterium atoms. This unique -CD2CHD2 architecture preserves the macroscopic handling properties of standard bromoethane—such as its ~38 °C boiling point and utility as an electrophilic ethylating agent—while providing an isolated C-H oscillator and enabling competitive intramolecular isotope tracking. For procurement, it is the mandatory selection when researchers require a specific +4 Da mass shift, a single NMR-active proton handle, or the elimination of intramolecular vibrational coupling.
Generic substitution with unlabeled bromoethane (C2H5Br) or fully deuterated bromoethane-d5 (C2D5Br) critically fails in high-resolution mechanistic and spectroscopic workflows . Unlabeled bromoethane possesses coupled symmetric and antisymmetric C-H stretching modes that obscure precise bond-strength measurements, and it cannot separate thermal elimination channels. Conversely, fully deuterated bromoethane-d5 lacks the single isolated proton required for 'isolated C-H stretch' infrared measurements and prevents competitive HBr versus DBr elimination studies. Consequently, substituting Bromoethane-1,1,2,2-d4 with cheaper d0 or d5 alternatives will completely invalidate experiments requiring an isolated beta-proton for quantum mechanical force field validation, competitive kinetic isotope effect (KIE) modeling, or 1H-NMR-traceable deuterated alkylation.
In infrared spectroscopy, standard bromoethane exhibits complex, overlapping symmetric and antisymmetric C-H stretching bands. By substituting four of the five protons with deuterium (CHD2CD2Br), Bromoethane-1,1,2,2-d4 isolates a single C-H oscillator on the beta-carbon. This allows for the direct measurement of the isolated C-H stretching frequency, which McKean and colleagues demonstrated is essential for accurately calculating absolute C-H bond lengths and validating quantum mechanical force fields without interference from Fermi resonance or vibrational coupling [1].
| Evidence Dimension | Intramolecular C-H vibrational coupling in IR/Raman spectroscopy |
| Target Compound Data | Yields a single, uncoupled isolated C-H stretching band for the beta-carbon |
| Comparator Or Baseline | Unlabeled bromoethane (exhibits multiple overlapping symmetric/antisymmetric bands) |
| Quantified Difference | 100% elimination of intramolecular C-H vibrational coupling |
| Conditions | Gas-phase or matrix-isolated IR spectroscopy |
Essential for spectroscopists and computational chemists needing unambiguous C-H stretching frequencies to validate quantum mechanical force fields.
In gas-phase thermal decomposition studies, researchers must precisely distinguish between different elimination pathways. Bromoethane-1,1,2,2-d4 provides a unique intramolecular competition model because the beta-carbon contains both H and D atoms, while the alpha-carbon is fully deuterated. As demonstrated by Nguyen, King, and Gilbert, this specific isotopologue allows the simultaneous, competitive measurement of HBr versus DBr elimination from the exact same vibrationally excited precursor, providing precise data on collisional energy transfer and primary kinetic isotope effects that cannot be obtained from mixing separate populations [1].
| Evidence Dimension | Intramolecular elimination tracking capability |
| Target Compound Data | Enables direct ratio measurement of HBr vs. DBr elimination from a single molecule |
| Comparator Or Baseline | Bromoethane-d5 or Bromoethane (only allows single-channel DBr or HBr elimination) |
| Quantified Difference | Enables 2-channel competitive kinetic tracking with zero intermolecular variance |
| Conditions | Thermal unimolecular decomposition / gas-phase kinetics |
Crucial for physical chemists modeling transition states, as it eliminates run-to-run temperature and pressure variations by measuring the KIE internally.
When synthesizing complex deuterated pharmaceuticals or labeled internal standards, complete deuteration is not always desirable due to the loss of an NMR handle. Bromoethane-1,1,2,2-d4 acts as an electrophilic ethylating agent that specifically installs a -CD2CHD2 group. This maintains exactly one proton for 1H-NMR integration and structural confirmation, whereas using bromoethane-d5 would render the ethyl group completely invisible in 1H-NMR, complicating downstream analytical QA/QC .
| Evidence Dimension | 1H-NMR visibility of the transferred ethyl group |
| Target Compound Data | Retains exactly 1 proton signal (beta-position) for integration and 2D-NMR correlations |
| Comparator Or Baseline | Bromoethane-d5 (0 protons, completely invisible in 1H-NMR) |
| Quantified Difference | 1 vs 0 active protons for NMR tracking |
| Conditions | Standard synthetic alkylation and subsequent NMR characterization |
Allows pharmaceutical chemists to introduce a heavily deuterated ethyl group for metabolic stability while retaining a single proton handle for routine NMR characterization.
Bromoethane-1,1,2,2-d4 is the premier choice as a reference compound for determining isolated C-H bond lengths and refining quantum mechanical force fields using IR/Raman spectroscopy, directly leveraging its uncoupled beta-proton to avoid Fermi resonance [1].
This compound is strictly required for studying unimolecular decomposition, collisional energy transfer, and transition-state modeling via competitive HBr/DBr elimination, as it eliminates intermolecular experimental variance [2].
Used to synthesize +4 Da mass-shifted internal standards (via -CD2CHD2 alkylation) for LC-MS/MS workflows, avoiding the +5 Da shift of full deuteration while maintaining a crucial proton handle for NMR-based QA/QC .
Flammable;Irritant;Health Hazard